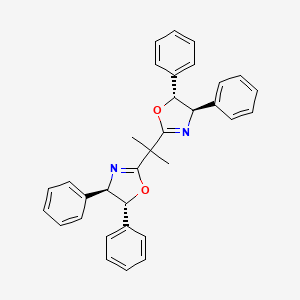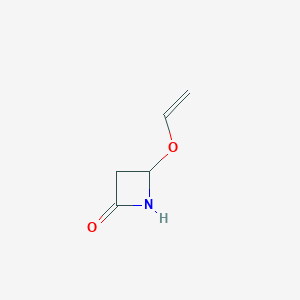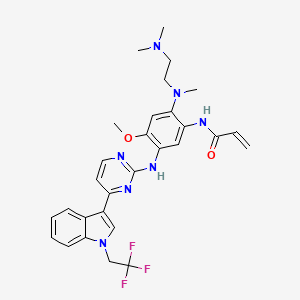
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid
Descripción general
Descripción
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: is a chemical compound with the molecular formula C22H29O3P and a molecular weight of 372.44 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group substituted with tert-butyl and methyl groups, and a phosphonic acid functional group. It is a white solid powder that is typically stored at 2-8°C under sealed conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid involves several steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluorenyl Intermediate: The fluorenyl intermediate is synthesized by reacting fluorenone with tert-butyl and methyl substituents under specific conditions.
Introduction of the Phosphonic Acid Group: The fluorenyl intermediate is then reacted with a phosphonic acid derivative to introduce the phosphonic acid group.
The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphonic acid group.
Substitution: The fluorenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution can introduce various functional groups onto the fluorenyl ring .
Aplicaciones Científicas De Investigación
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the fluorenyl group can interact with various organic molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-di-tert-butyl-9H-fluoren-9-yl phosphonic acid
- 2,7-di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
- 2,7-di-tert-butyl-9-phenyl-9H-fluoren-9-yl phosphonic acid
Uniqueness
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups on the fluorenyl ring, along with the phosphonic acid group, makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
(2,7-ditert-butyl-9-methylfluoren-9-yl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O3P/c1-20(2,3)14-8-10-16-17-11-9-15(21(4,5)6)13-19(17)22(7,18(16)12-14)26(23,24)25/h8-13H,1-7H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYPOVDAINLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)C3=C1C=C(C=C3)C(C)(C)C)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B3324317.png)
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)












